Pubescine
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Overview
Description
Pubescine: is a steroidal alkaloid derived from the plant Holarrhena pubescens, which belongs to the Apocynaceae family. This compound is known for its bioactive properties, including antimicrobial and antidiarrheal activities . This compound has a molecular formula of C22H26N2O4 and a molecular weight of 382.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves several steps, starting from the extraction of the alkaloid-rich fraction from Holarrhena pubescens. The extraction is typically performed using solvents such as chloroform or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential for obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pubescine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with different properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Pubescine is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable scaffold for developing new drugs and chemical probes .
Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents .
Medicine: this compound has been investigated for its antidiarrheal properties. It works by inhibiting the binding of heat-stable enterotoxin to guanylyl cyclase C, thereby reducing intestinal motility and fluid secretion .
Industry: In the industrial sector, this compound is used in the formulation of natural health products and dietary supplements. Its bioactive properties make it a valuable ingredient in various health-related products .
Mechanism of Action
Pubescine exerts its effects by interacting with specific molecular targets. One of its primary targets is guanylyl cyclase C, an enzyme involved in regulating intestinal fluid secretion. By inhibiting this enzyme, this compound reduces the binding of heat-stable enterotoxin, thereby alleviating symptoms of diarrhea . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Holadysenterine: Another steroidal alkaloid from Holarrhena pubescens with similar antidiarrheal properties.
Kurchinine: A related compound with antimicrobial activity.
Holarrifine: Known for its bioactive properties, including antimicrobial and antidiarrheal effects.
Uniqueness: this compound stands out due to its specific interaction with guanylyl cyclase C, making it particularly effective in treating diarrhea caused by enterotoxigenic Escherichia coli. Its unique structure also allows for diverse chemical modifications, enhancing its potential as a versatile bioactive compound .
Properties
CAS No. |
482-96-2 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Color/Form |
Fine needles from benzene WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER |
melting_point |
460 to 462 °F (in vacuum) (NTP, 1992) 238-239 °C (vacuum) |
physical_description |
Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents |
Origin of Product |
United States |
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